

# Early-Phase Clinical Trial Results of Nerigliatin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Nerigliatin (PF-04937319) is a partial glucokinase activator (GKA) that was developed for the treatment of type 2 diabetes mellitus (T2DM).[1][2] Glucokinase (GK) plays a crucial role in glucose homeostasis by acting as a glucose sensor in pancreatic  $\beta$ -cells and hepatocytes.[3] Activation of GK is intended to enhance glucose-stimulated insulin secretion and increase hepatic glucose uptake, thereby lowering blood glucose levels.[2] This technical guide provides an in-depth summary of the publicly available data from early-phase clinical trials of Nerigliatin, focusing on quantitative outcomes, experimental methodologies, and the underlying signaling pathways.

## Efficacy and Safety Data from Phase 2a Clinical Trials

Two parallel-group, randomized, double-blind, placebo-controlled Phase 2a studies (Study B1621002 and Study B1621007) evaluated the efficacy and safety of a range of once-daily doses of **Nerigliatin** as an add-on therapy to metformin in patients with T2DM.[4][5]

### **Glycemic Efficacy**

The primary efficacy endpoint in these studies was the change from baseline in glycated hemoglobin (HbA1c) at week 12.[4] Key secondary endpoints included the change in fasting



plasma glucose (FPG).[4]

Table 1: Change from Baseline in HbA1c at Week 12[4][5]

| Treatment Group        | Study B1621002: Placebo-<br>Adjusted Mean Change in<br>HbA1c (%) | Study B1621007: Placebo-<br>Adjusted Mean Change in<br>HbA1c (%) |
|------------------------|------------------------------------------------------------------|------------------------------------------------------------------|
| Nerigliatin 3 mg       | -                                                                | -0.08                                                            |
| Nerigliatin 10 mg      | -0.21                                                            | -0.15                                                            |
| Nerigliatin 20 mg      | -                                                                | -0.29                                                            |
| Nerigliatin 50 mg      | -0.36                                                            | -0.33                                                            |
| Nerigliatin 100 mg     | -0.45                                                            | -0.47                                                            |
| Sitagliptin 100 mg     | -                                                                | -0.43                                                            |
| Glimepiride (titrated) | -0.83                                                            | -                                                                |

Table 2: Change from Baseline in Fasting Plasma Glucose (FPG) at Week 12[4]

| Treatment Group    | Study B1621002: Placebo-<br>Adjusted Mean Change in<br>FPG (mmol/L) | Study B1621007: Placebo-<br>Adjusted Mean Change in<br>FPG (mmol/L) |
|--------------------|---------------------------------------------------------------------|---------------------------------------------------------------------|
| Nerigliatin 50 mg  | -0.50                                                               | -0.33                                                               |
| Nerigliatin 100 mg | -0.83                                                               | +0.50                                                               |

### **Safety and Tolerability**

The incidence of hypoglycemia was a key safety measure.

Table 3: Incidence of Hypoglycemia at Week 12[4][5]



| Treatment Group        | Percentage of Patients Reporting<br>Hypoglycemia |
|------------------------|--------------------------------------------------|
| Placebo                | 2.5%                                             |
| Nerigliatin 100 mg     | 5.1%                                             |
| Sitagliptin 100 mg     | 1.8%                                             |
| Glimepiride (titrated) | 34.4%                                            |

# Experimental Protocols Study Design

Both Phase 2a studies were randomized, double-blind, placebo-controlled, parallel-group trials. [5] Patients with T2DM who were inadequately controlled on metformin were enrolled.[4] In Study B1621002, titrated glimepiride was used as an active comparator, while in Study B1621007, sitagliptin was the active comparator.[4][5] The treatment duration was 12 weeks.[4]

### **Key Methodologies**

- Glycated Hemoglobin (HbA1c) Measurement: HbA1c levels were measured at baseline and at week 12 to assess long-term glycemic control. The specific analytical method used was likely a laboratory-based, standardized assay such as high-performance liquid chromatography (HPLC) or immunoassay, in accordance with clinical trial standards.
- Fasting Plasma Glucose (FPG) Measurement: FPG was measured at baseline and at week
   12 after an overnight fast. This was likely performed using a standard enzymatic assay on plasma samples.
- Safety Assessments: Adverse events, including hypoglycemia, were monitored and recorded throughout the studies. Hypoglycemic events were likely defined based on plasma glucose levels and/or the presence of symptoms.

## Signaling Pathways and Experimental Workflows Mechanism of Action: Glucokinase Activation



Nerigliatin acts as a partial activator of glucokinase. In pancreatic  $\beta$ -cells, this leads to an increased rate of glucose metabolism, resulting in a higher ATP:ADP ratio. This, in turn, leads to the closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, calcium influx, and ultimately, glucose-stimulated insulin secretion. In hepatocytes, glucokinase activation promotes the conversion of glucose to glucose-6-phosphate, leading to increased glycogen synthesis and glycolysis, and reduced hepatic glucose output.



Click to download full resolution via product page

Caption: Nerigliatin's mechanism of action in pancreatic  $\beta$ -cells and hepatocytes.

### **Clinical Trial Workflow**

The early-phase clinical trials for **Nerigliatin** followed a standard workflow for pharmaceutical development.





Click to download full resolution via product page

Caption: Generalized workflow for the Phase 2a clinical trials of Nerigliatin.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. medchemexpress.com [medchemexpress.com]



- 2. Novel agent targeting enzyme glucokinase as add-on to metformin in type 2 diabetes - PACE-CME [pace-cme.org]
- 3. What is Nerigliatin used for? [synapse.patsnap.com]
- 4. Two dose-ranging studies with PF-04937319, a systemic partial activator of glucokinase, as add-on therapy to metformin in adults with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Early-Phase Clinical Trial Results of Nerigliatin: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b609943#early-phase-clinical-trial-results-for-nerigliatin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com